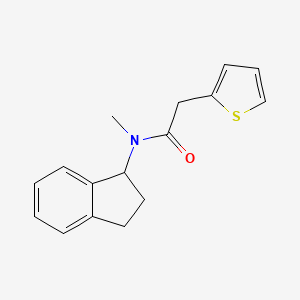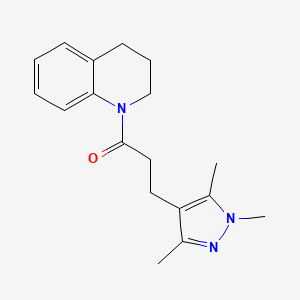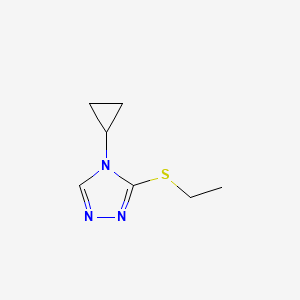
4-Cyclopropyl-3-ethylsulfanyl-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclopropyl-3-ethylsulfanyl-1,2,4-triazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a member of the triazole family, which is known for its diverse range of biological activities.
作用機序
The mechanism of action of 4-Cyclopropyl-3-ethylsulfanyl-1,2,4-triazole is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it has been reported to inhibit the activity of the enzyme dihydrofolate reductase, which is essential for DNA synthesis.
Biochemical and Physiological Effects
Studies have shown that this compound can have significant biochemical and physiological effects. For example, it has been reported to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been shown to reduce inflammation in animal models of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using 4-Cyclopropyl-3-ethylsulfanyl-1,2,4-triazole in lab experiments is its diverse range of biological activities. This makes it a useful tool for investigating various cellular processes and diseases. Additionally, the synthesis method for the compound is relatively simple and yields high purity and good yields of the product.
However, there are also limitations to using this compound in lab experiments. For example, the compound may have off-target effects, leading to unintended consequences. Additionally, the compound may not be suitable for use in certain experimental systems due to its chemical properties.
将来の方向性
There are several future directions for research on 4-Cyclopropyl-3-ethylsulfanyl-1,2,4-triazole. One area of interest is the development of new synthetic methods for the compound, which may improve yields or reduce the use of hazardous reagents. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various fields. Finally, investigations into the toxicity and safety of the compound are also needed to ensure its suitability for use in human or animal studies.
Conclusion
In conclusion, this compound is a chemical compound with diverse biological activities and potential applications in various fields. The synthesis method for the compound is relatively simple and yields high purity and good yields of the product. However, there are also limitations to using the compound in lab experiments, and further research is needed to fully understand its mechanism of action and potential applications.
合成法
The synthesis of 4-Cyclopropyl-3-ethylsulfanyl-1,2,4-triazole involves the reaction of ethyl 4-cyclopropyl-2-methylthio-1H-imidazole-5-carboxylate with hydrazine hydrate in the presence of a catalytic amount of acetic acid. The resulting product is then treated with sulfur to obtain this compound. This method has been reported to yield high purity and good yields of the product.
科学的研究の応用
4-Cyclopropyl-3-ethylsulfanyl-1,2,4-triazole has been extensively studied for its potential applications in various fields. It has been reported to exhibit antimicrobial, antifungal, anticancer, and anti-inflammatory activities. Additionally, it has been investigated for its potential use as a herbicide and insecticide.
特性
IUPAC Name |
4-cyclopropyl-3-ethylsulfanyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S/c1-2-11-7-9-8-5-10(7)6-3-4-6/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTZSSKDGMKWEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=CN1C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopentanecarboxamide](/img/structure/B7516816.png)
![2-[Methyl(1-thiophen-2-ylethyl)amino]acetamide](/img/structure/B7516822.png)

![(2,5-Dimethylfuran-3-yl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7516837.png)

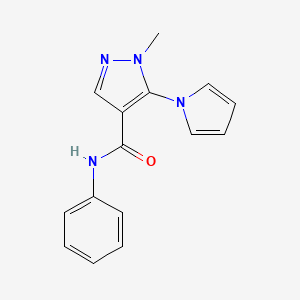
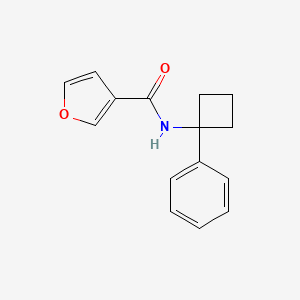
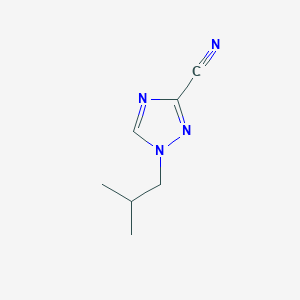
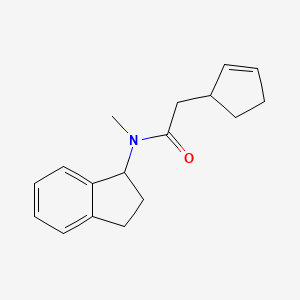
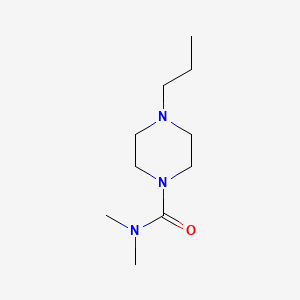
![2-(5-bromo-2,4-dioxopyrimidin-1-yl)-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide](/img/structure/B7516888.png)

